
2(1H)-Pyridinone, 3,4-dihydro-
Overview
Description
2(1H)-Pyridinone, 3,4-dihydro- is a heterocyclic organic compound that features a pyridinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 3,4-dihydro- can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method utilizes the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea .
Industrial Production Methods: In industrial settings, the production of 2(1H)-Pyridinone, 3,4-dihydro- often employs solvent-free conditions to enhance reaction efficiency and yield. Catalysts such as hafnium triflate (Hf(OTf)4) have been shown to significantly accelerate the reaction . The use of green solvents like ethanol is also common to ensure environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions: 2(1H)-Pyridinone, 3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridinone derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinone derivatives, while substitution reactions can produce a variety of functionalized pyridinones.
Scientific Research Applications
2(1H)-Pyridinone, 3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: It has potential therapeutic applications, including antiviral, antibacterial, and anticancer activities
Industry: It is utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism by which 2(1H)-Pyridinone, 3,4-dihydro- exerts its effects involves interactions with various molecular targets and pathways. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar ring structure and are synthesized via the Biginelli reaction
1,2,3,4-Tetrahydroisoquinolines: These compounds also feature a dihydro ring structure and exhibit diverse biological activities.
Uniqueness: 2(1H)-Pyridinone, 3,4-dihydro- is unique due to its specific ring structure and reactivity
Properties
IUPAC Name |
3,4-dihydro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-5-3-1-2-4-6-5/h2,4H,1,3H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOODPZCZLCUAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447514 | |
| Record name | 2(1H)-Pyridinone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57147-25-8 | |
| Record name | 3,4-Dihydro-2-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057147258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyridinone, 3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydropyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4-DIHYDRO-2-PYRIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0LO6RP873 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of 3,4-Dihydropyridin-2(1H)-one?
A1: The molecular formula of 3,4-Dihydropyridin-2(1H)-one is C5H7NO, and its molecular weight is 97.12 g/mol.
Q2: What are some common synthetic routes to 3,4-Dihydropyridin-2(1H)-ones?
A2: Several synthetic methods are available, with the Biginelli reaction being one of the most widely utilized. [] This multicomponent reaction involves condensing an aldehyde, a β-ketoester, and urea or thiourea. [] Other approaches include cyclization reactions of enamines with diethyl malonate [, ], intramolecular cycloadditions of azidoalkyl enol ethers and azidoalkyl vinyl bromides [], and the use of phosphonic acid functionalized mesoporous materials as catalysts. []
Q3: Can you elaborate on the use of Indium(III) triflate [In(OTf)3] in synthesizing Biginelli compounds, including 3,4-Dihydropyridin-2(1H)-ones?
A3: In(OTf)3 has been shown to be an effective catalyst in the Biginelli reaction, offering advantages such as short reaction times and simple workup procedures. [] This method has proven successful in synthesizing various 3,4-dihydropyridin-2(1H)-ones and their thio-analogues, including the antimitotic agent monastrol, in excellent yields. []
Q4: How does the choice of cyclic 1,3-diketone affect the synthesis of 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans in four-component reactions?
A4: The structure of the cyclic 1,3-diketone used in these four-component reactions, which also involve arylamines, acetylenedicarboxylate, and aromatic aldehydes, plays a crucial role in determining the final product. [] Different cyclic 1,3-diketones lead to the selective formation of either pyridinone or pyran derivatives, highlighting the importance of this structural element in the reaction pathway. []
Q5: What is an example of a catalyst used in the synthesis of 3-hydroxy-3,4-dihydropyridin-2(1H)-one derivatives from oxirane-containing tertiary enamides?
A5: p-Toluenesulfonic acid has been effectively employed as a catalyst in dry acetonitrile to facilitate the cyclization of oxirane-containing tertiary enamides. [] This intramolecular addition reaction results in the formation of 3-hydroxy-3,4-dihydropyridin-2(1H)-one derivatives. []
Q6: Are there efficient methods for synthesizing specific derivatives of 3,4-Dihydropyridin-2(1H)-one, like the 3,5-unsubstituted 4-substituted-6-aryl derivatives?
A6: Yes, microwave-assisted synthesis has been successfully applied to produce small libraries of 3,5-unsubstituted 4-substituted-6-aryl-3,4-dihydropyridin-2(1H)-ones. [] This method utilizes readily available starting materials like aldehydes, Meldrum's acid, aromatic ketones, and ammonium acetate, with acetic acid acting as the energy-transferring agent. [] This approach offers advantages such as high yields (65-90%), short reaction times (5-10 minutes), and environmentally friendly conditions. []
Q7: What is the typical conformation of the dihydropyridine ring in 3,4-Dihydropyridin-2(1H)-ones?
A7: Crystallographic studies of 4-(4-fluorophenyl)-6-(3-nitrophenyl)-3,4-dihydropyridin-2(1H)-one have shown that the dihydropyridine ring adopts a non-planar, screw boat conformation. [] This conformation is characterized by a pseudo-twofold axis passing through the midpoints of specific bonds within the ring structure. []
Q8: What are some spectroscopic techniques used to characterize 3,4-Dihydropyridin-2(1H)-ones?
A8: Common techniques include Fourier-Transform Infrared Spectroscopy (FT-IR) [], Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), [] and X-ray diffraction. [] These techniques provide information on the functional groups, connectivity, and spatial arrangement of atoms within the molecule.
Q9: How does the reaction of 4-phenylbut-3-en-2-one with cyanoacetamide deviate from the expected 1:1 reaction to form 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one?
A9: While a 1:1 reaction does occur, using two mole equivalents of 4-phenylbut-3-en-2-one with one mole equivalent of cyanoacetamide leads to the formation of 1-cyano-6-hydroxy-6-methyl-4-methylene-8,9-diphenyl-3-azabicyclo[3.3.1]nonan-2-one and 3-cyano-6-methyl-3-(3-oxo-1-phenylbutyl)-4-phenyl-3,4-dihydropyridin-2(1H)-one. [] This highlights the possibility of multiple reaction pathways and the influence of stoichiometry on product formation. []
Q10: Can 3,4-dihydro-2-pyridones participate in photochemical reactions?
A10: Yes, 3,4-dihydro-2-pyridones can act as alkene components in [2+2]-photocycloaddition reactions with photoexcited aromatic carbonyl compounds. [] This reaction exhibits high regio- and diastereoselectivity, with the resulting oxetane products serving as valuable intermediates in the synthesis of molecules like 2-arylmethyl-3-piperidinols. []
Q11: Have 3,4-Dihydropyridin-2(1H)-one derivatives been investigated for biological activity?
A11: Yes, certain derivatives, particularly those related to amrinone, have shown promising cardiotonic effects. [] Studies have indicated that these compounds, notably 5h and 5i in the cited research, exhibit significant cardiotonic activity and selective inhibition of phosphodiesterase-III (PDE-III) over phosphodiesterase-I (PDE-I) isolated from cat hearts. []
Q12: Are there examples of 3,4-Dihydropyridin-2(1H)-one derivatives showing potential as therapeutic agents?
A12: Derivatives of 3-acetyl-4-amino-3,4-dihydropyridin-2(1H)-one and 3-acetyl-3,4-dihydro-4-(phenylamino)pyridin-2(1H)-one have demonstrated promising cardiotonic activity in isolated frog heart perfusion studies. [, ] Furthermore, these compounds have shown anti-hypertensive effects in albino rats using the tail-cuff method. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


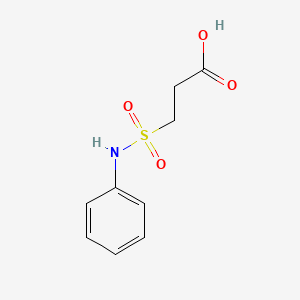
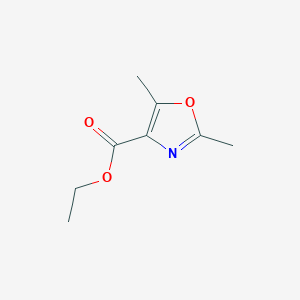
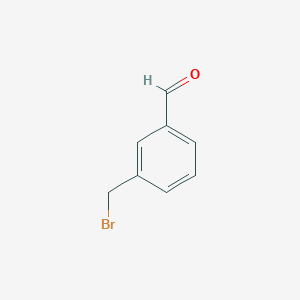
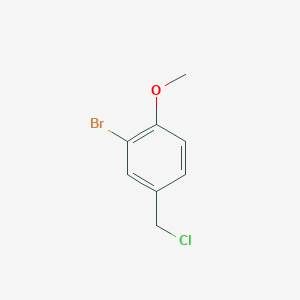
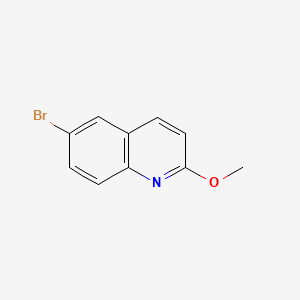
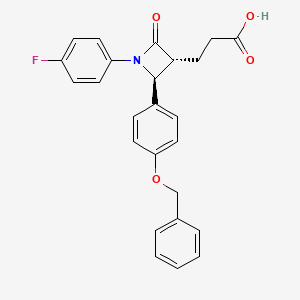

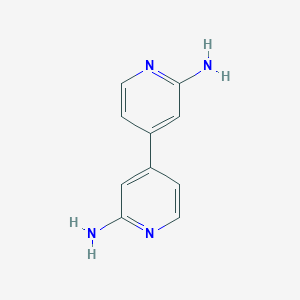

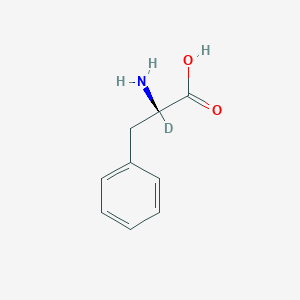
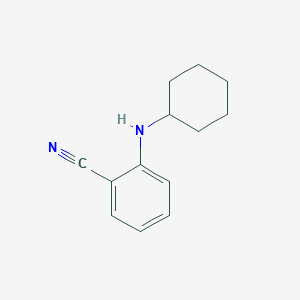

![5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid](/img/structure/B1337764.png)

